molecular formula C18H16N2O4 B2872404 3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide CAS No. 898354-81-9

3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide

Cat. No. B2872404
CAS RN: 898354-81-9
M. Wt: 324.336
InChI Key: QDWMDYXUUYOKHC-UHFFFAOYSA-N
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Description

“3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is C18H16N2O5. The benzofuran moiety is a key component of many biologically active natural and synthetic heterocycles .


Chemical Reactions Analysis

Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This could potentially be relevant to the chemical reactions involving “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide”.


Physical And Chemical Properties Analysis

The molecular weight of “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is 340.335. Further physical and chemical properties specific to this compound were not found in the search results.

Scientific Research Applications

Neuroscience: Enhancement of O-GlcNAcylation

This compound has been studied for its role in enhancing O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This process is crucial for the survival of cells and tissues, particularly in the brain where it may improve neuronal tolerance to ischemia.

Antibacterial Research: Novel Furan Derivatives

In the realm of antibacterial research, furan derivatives, including this compound, are being explored for their potential to combat microbial resistance . The inclusion of the furan nucleus in synthetic techniques is a key strategy in developing new drugs with antibacterial properties.

Bioenergetics: Mitochondrial Homeostasis

The compound is involved in research related to mitochondrial homeostasis. It has been shown that modifications like O-GlcNAcylation can improve mitochondrial function and bioenergy, which is essential for cellular health and combating diseases related to mitochondrial dysfunction .

Pharmacology: Therapeutic Applications

In pharmacology, the compound is part of a broader class of benzofuran derivatives that exhibit a range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Cellular Stress Response: Neuroprotection

Studies have indicated that compounds like 3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide can confer neuroprotection by regulating local glucose metabolism and improving the cellular stress response, particularly in models of cerebral ischemic injury .

Mitochondrial Apoptosis Pathway Inhibition

Research has also focused on the compound’s ability to inhibit the mitochondrial apoptosis pathway. This is significant in preventing cell death in various pathological conditions, including neurodegenerative diseases and ischemic injuries .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” and similar compounds could have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWMDYXUUYOKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325664
Record name 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[[2-(4-Methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide

CAS RN

898354-81-9
Record name 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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